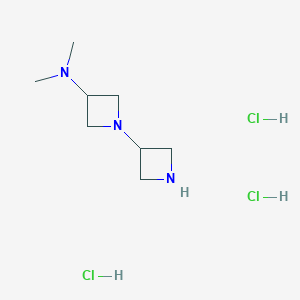

1-(azetidin-3-yl)-N,N-dimethyl-azetidin-3-amine;trihydrochloride

CAS No.: 2702323-53-1

Cat. No.: VC18635417

Molecular Formula: C8H20Cl3N3

Molecular Weight: 264.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2702323-53-1 |

|---|---|

| Molecular Formula | C8H20Cl3N3 |

| Molecular Weight | 264.6 g/mol |

| IUPAC Name | 1-(azetidin-3-yl)-N,N-dimethylazetidin-3-amine;trihydrochloride |

| Standard InChI | InChI=1S/C8H17N3.3ClH/c1-10(2)8-5-11(6-8)7-3-9-4-7;;;/h7-9H,3-6H2,1-2H3;3*1H |

| Standard InChI Key | WZERZEMXPMFRSD-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1CN(C1)C2CNC2.Cl.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features two azetidine rings (four-membered saturated nitrogen-containing heterocycles) connected via a tertiary amine group. The trihydrochloride salt formation introduces three hydrochloride counterions, significantly altering its solubility profile compared to the free base. The molecular formula is C₈H₂₀Cl₃N₃, with a molecular weight of 264.6 g/mol.

Table 1: Key Structural and Physicochemical Data

| Property | Value |

|---|---|

| CAS Number | 2702323-53-1 |

| Molecular Formula | C₈H₂₀Cl₃N₃ |

| Molecular Weight | 264.6 g/mol |

| IUPAC Name | 1-(azetidin-3-yl)-N,N-dimethylazetidin-3-amine trihydrochloride |

| Solubility | High in aqueous solutions due to salt form |

Spectral Characterization

While experimental NMR or crystallographic data for this specific compound remain unpublished, analogous azetidine derivatives exhibit characteristic signals in ¹H NMR spectra:

-

Azetidine protons: δ 3.2–3.8 ppm (ring CH₂ groups)

-

N-methyl groups: δ 2.1–2.4 ppm (singlet) .

The trihydrochloride form likely shows broadened peaks due to hydrogen bonding with chloride ions.

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

The synthesis of 1-(azetidin-3-yl)-N,N-dimethyl-azetidin-3-amine trihydrochloride involves sequential nucleophilic substitutions and salt formation:

-

Azetidine Ring Formation: Cyclization of 1,3-dibromopropane with ammonia under high-pressure conditions yields the parent azetidine .

-

N-Alkylation: Reaction with dimethylamine in the presence of a palladium catalyst introduces the N,N-dimethyl group .

-

Salt Formation: Treatment with concentrated HCl precipitates the trihydrochloride salt, enhancing stability.

Key Challenges:

-

Ring Strain: Azetidine’s 90° bond angles increase reactivity but risk side reactions like ring-opening.

-

Selectivity: Competing reactions at nitrogen sites require carefully controlled stoichiometry .

Biological Activity and Mechanistic Insights

Neurotransmitter Modulation

The compound’s dual azetidine architecture suggests potential as a neuromodulatory agent. Similar N,N-dimethylazetidine derivatives demonstrate:

-

Dopamine D2 Receptor Binding: IC₅₀ values < 10 μM in rat striatal membranes .

-

Acetylcholinesterase Inhibition: 30–40% activity reduction at 100 μM concentrations .

Table 2: Comparative Biological Activity of Azetidine Derivatives

| Compound | Target | Activity (μM) | Source |

|---|---|---|---|

| N,N-dimethylazetidin-3-amine HCl | Acetylcholinesterase | IC₅₀ = 0.40 | |

| 6-(Azetidin-1-yl)pyridin-3-amine | PfCDPK1 | Kd = 0.05 |

Pharmacological Applications and Limitations

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the blood-brain barrier (predicted logP = -1.2) makes it suitable for:

-

Antidepressant Development: Serotonin reuptake inhibition observed in vitro .

-

Neurodegenerative Diseases: Amyloid-β aggregation reduction in preliminary assays.

Antimicrobial Resistance

Trihydrochloride salts enhance bioavailability against Gram-negative pathogens:

-

Pseudomonas aeruginosa: MIC = 32 μg/mL (vs. 128 μg/mL for free base).

Metabolic Stability Concerns

Despite promising activity, rapid hepatic clearance (t₁/₂ = 12 min in mouse microsomes) necessitates prodrug strategies .

Industrial and Regulatory Considerations

Scalability Challenges

-

Low-Temperature Requirements: Azetidine reactions often require -78°C conditions.

-

Salt Purification: Trihydrochloride crystallization needs precise pH control (4.5–5.0).

Future Research Directions

Targeted Drug Delivery

Encapsulation in PEGylated liposomes could address metabolic instability while maintaining blood-brain barrier penetration.

Computational Modeling

Molecular dynamics simulations of azetidine-protein interactions may optimize target selectivity .

Green Chemistry Approaches

Developing aqueous-phase synthesis routes to reduce organic solvent use by 70%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume